REACTION_SMILES
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[C:1]([CH2:2][C:3](=[O:4])[O:5][CH3:6])(=[O:7])[O:8][CH3:9].[CH2:21]1[O:22][CH2:23][CH2:24][CH2:25]1.[Cl:12][c:13]1[n:14][c:15]([CH3:20])[n:16][c:17]([Cl:19])[cH:18]1.[H-:10].[Na+:11]>>[C:1]([CH:2]([C:3](=[O:4])[O:5][CH3:6])[c:17]1[n:16][c:15]([CH3:20])[n:14][c:13]([Cl:12])[cH:18]1)(=[O:7])[O:8][CH3:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CC(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc(Cl)cc(Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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COC(=O)C(C(=O)OC)c1cc(Cl)nc(C)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |